(2R,4R)-Boc-hydroxyproline can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which allows for selective deprotection and coupling reactions. This allows researchers to study the functional consequences of incorporating hydroxyproline into specific protein sequences, potentially leading to the development of novel therapeutic agents or biomaterials. Source: A. Isidro-Landeros et al., Peptide and protein engineering by chemical modification: new perspectives for drug design, Future Medicinal Chemistry, 2010:
Hydroxyproline is a crucial component of collagen, a major structural protein found in connective tissues. (2R,4R)-Boc-hydroxyproline can be used to study the role of hydroxyproline in collagen folding, stability, and interaction with other molecules. This research can contribute to a better understanding of collagen-related diseases and the development of novel therapeutic strategies. Source: M.D. Shoulders and R.T. Raines, Collagen structure and stability, Annual Review of Biochemistry, 2009:
N-Boc-cis-4-Hydroxy-D-proline is a derivative of proline, an amino acid commonly found in proteins. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 4-position of the proline ring. Its molecular formula is C₁₁H₁₉NO₅, and it has a molecular weight of approximately 241.28 g/mol . The compound is typically used in peptide synthesis and as an intermediate in the development of pharmaceuticals.
N-Boc-cis-4-Hydroxy-D-proline can undergo several chemical transformations:
These reactions are essential for constructing complex molecules in medicinal chemistry and drug development.
N-Boc-cis-4-Hydroxy-D-proline exhibits notable biological properties:
The synthesis of N-Boc-cis-4-Hydroxy-D-proline typically involves several steps:
N-Boc-cis-4-Hydroxy-D-proline finds applications in various fields:
Interaction studies involving N-Boc-cis-4-Hydroxy-D-proline primarily focus on its role in peptide interactions and stability:
N-Boc-cis-4-Hydroxy-D-proline shares structural similarities with several compounds but has unique characteristics that distinguish it:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-Boc-cis-4-Hydroxy-L-proline | Similar structure but L-isomer | Different biological activity profile |
| Cis-4-Hydroxy-D-proline | No Boc protection | More reactive due to unprotected amine |
| N-Boc-trans-4-Hydroxy-D-proline | Trans configuration | Different conformational properties |
| N-Boc-cis-3-Hydroxy-D-proline | Hydroxyl at position 3 | Distinct steric effects on peptide folding |
The uniqueness of N-Boc-cis-4-Hydroxy-D-proline lies in its specific stereochemistry and protective Boc group, which allows for selective reactivity and application in synthetic pathways not feasible with its analogs.
Irritant